molecular formula C16H8O4 B5404915 6H,11H-isochromeno[4,3-c]chromene-6,11-dione CAS No. 2288-98-4

6H,11H-isochromeno[4,3-c]chromene-6,11-dione

Cat. No.: B5404915
CAS No.: 2288-98-4
M. Wt: 264.23 g/mol
InChI Key: CQOQPUAAVDHXQM-UHFFFAOYSA-N
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Description

6H,11H-Isochromeno[4,3-c]chromene-6,11-dione is a bicyclic heterocyclic compound characterized by fused isochromene and chromene rings, with two ketone groups at positions 6 and 11.

Properties

IUPAC Name

isochromeno[4,3-c]chromene-6,11-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8O4/c17-15-10-6-2-1-5-9(10)13-14(20-15)11-7-3-4-8-12(11)19-16(13)18/h1-8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQOQPUAAVDHXQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C4=CC=CC=C4OC3=O)OC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30347470
Record name 6H,11H-[2]Benzopyrano[4,3-c][1]benzopyran-6,11-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30347470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2288-98-4
Record name 6H,11H-[2]Benzopyrano[4,3-c][1]benzopyran-6,11-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30347470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 6H,11H-isochromeno[4,3-c]chromene-6,11-dione typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the reaction of substituted salicylaldehydes with α,β-unsaturated carbonyl compounds to form the chromene core . This process can be carried out under metal-free conditions, making it environmentally friendly . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

6H,11H-isochromeno[4,3-c]chromene-6,11-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can convert the compound into dihydro derivatives, which may have different chemical properties.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the chromene ring, altering its chemical behavior.

    Cyclization: The compound can undergo cyclization reactions to form more complex ring systems.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution and cyclization reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

6H,11H-isochromeno[4,3-c]chromene-6,11-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 6H,11H-isochromeno[4,3-c]chromene-6,11-dione exerts its effects is still under investigation. it is believed to interact with specific molecular targets and pathways within cells. For example, its antimicrobial activity may involve disrupting bacterial cell membranes or interfering with essential enzymes . In cancer research, the compound may induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound’s fused chromene-dione system is analogous to several heterocyclic derivatives, differing primarily in substituents, ring fusion patterns, and functional groups. Below is a comparative analysis:

Compound Structure Key Features Synthesis Applications/Properties
6H,11H-Isochromeno[4,3-c]chromene-6,11-dione Fused isochromeno-chromene with two ketones Planar bicyclic system; electron-deficient due to dione groups Likely via cyclization of substituted coumarins or hydrazine derivatives Potential bioactive/photophysical applications
Ellagic Acid (2,3,7,8-Tetrahydroxychromeno[5,4,3-cde]chromene-5,10-dione) Hydroxylated chromene-dione with a diphenic acid dilactone Four hydroxyl groups; natural polyphenol Plant-derived or synthesized via oxidative coupling of gallic acid Antioxidant, anticancer, UV-protective properties
Substituted Chromen[4,3-c]pyrazol-4-ones Coumarin fused with pyrazole ring Electron-withdrawing substituents (e.g., Cl, formyl) Coumarin hydrazine condensation (67–89% yields) Antimicrobial, anti-inflammatory agents
6H-Thieno[3,4-b]thiophene-5,7(6H)-dione (DTPD) Thieno-thiophene fused with pyrrole-dione Twisted, amorphous structure due to alkyl chains Donor-acceptor copolymerization Organic semiconductors (lower stability)

Physicochemical Properties

  • Stability: Planar structures like ellagic acid and coumarin derivatives exhibit higher crystallinity and stability compared to non-planar analogs (e.g., DTPD). The twisted morphology of DTPD reduces shelf life, while the rigid chromene-dione framework of this compound may enhance thermal/oxidative stability .
  • Solubility : Hydroxylated derivatives (e.g., ellagic acid) are polar and water-soluble, whereas alkylated or halogenated analogs (e.g., 4-chloro-3-formylcoumarin derivatives) display lipophilicity, favoring membrane permeability in drug design .

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